2-(2,5-dichlorophenyl)-2-oxoacetic acid
Overview
Description
2-(2,5-Dichlorophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions, and the acetic acid moiety is oxidized to a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenyl)-2-oxoacetic acid typically involves the chlorination of phenylacetic acid followed by oxidation. One common method is the Friedel-Crafts acylation of 2,5-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(2,5-dichlorophenyl)acetyl chloride is then hydrolyzed to yield 2-(2,5-dichlorophenyl)acetic acid, which is subsequently oxidized to this compound using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, yielding 2-(2,5-dichlorophenyl)-2-hydroxyacetic acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-2-oxoacetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
2-(2,6-Dichlorophenyl)-2-oxoacetic acid: Chlorine atoms at the 2 and 6 positions.
2-(3,5-Dichlorophenyl)-2-oxoacetic acid: Chlorine atoms at the 3 and 5 positions.
Uniqueness
2-(2,5-Dichlorophenyl)-2-oxoacetic acid is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of the keto group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-2-oxoacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDLBNUHMFMTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289327 | |
Record name | 2,5-Dichloro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26767-05-5 | |
Record name | 2,5-Dichloro-α-oxobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26767-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-α-oxobenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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